
2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
One study focuses on the corrosion inhibition properties of spirocyclopropane derivatives for mild steel protection in HCl environments. These compounds, including derivatives structurally similar to 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione, show promising results as effective corrosion inhibitors in acidic solutions. Their adsorption onto the metal surface is crucial for their performance, supported by experimental methods and quantum chemistry studies (Chafiq et al., 2020).
Organic Synthesis and Reactivity
Another area of application is in organic synthesis, where compounds like 2,5-dicarboxy-stabilized 1,4-dihydropyrazine and derivatives serve as key intermediates. These compounds exhibit unique reactivity patterns that are essential for synthesizing complex organic molecules. Such reactivity can lead to the development of new synthetic methodologies and materials with potential applications in various industries (Brook et al., 1992).
Crystal Structure Analysis
Research on the crystal structure of related compounds, such as 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione, provides valuable insights into the molecular arrangements and interactions within crystalline materials. Such analyses are crucial for understanding the physical and chemical properties of materials, which can inform the design of new compounds with desired functionalities (Moncol’ et al., 2014).
Antimicrobial Activities
Compounds with a structure akin to this compound have been explored for their antimicrobial activities. For example, some derivatives have shown promising results against a range of bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents. Such studies are vital for addressing the growing concern of antibiotic resistance (Ghorab et al., 2017).
Propriétés
IUPAC Name |
2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMLSGMSTPGVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737409 | |
| Record name | 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-40-2 | |
| Record name | 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


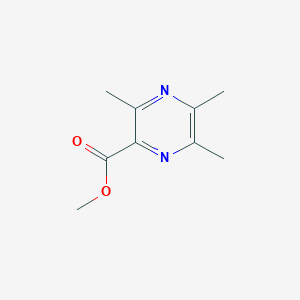
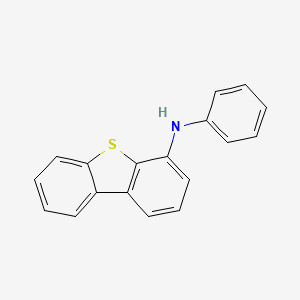

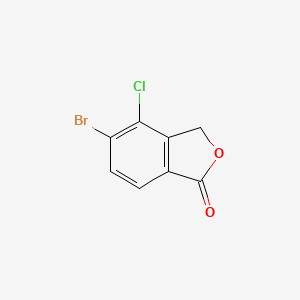
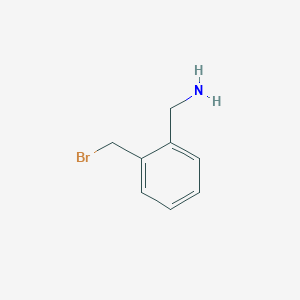
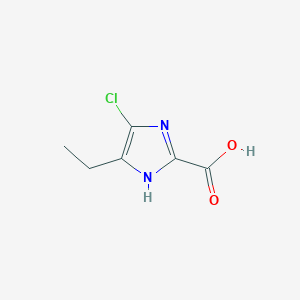
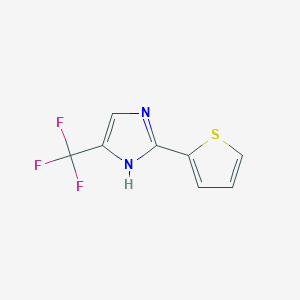
![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B1509770.png)
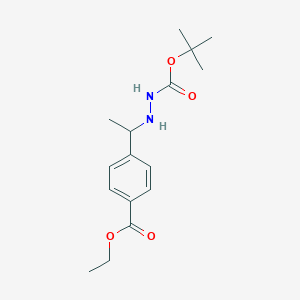
![2-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B1509793.png)
![1-[2-chloro-3-(trifluoromethoxy)phenyl]-4-propylPiperazine](/img/structure/B1509794.png)
![Methyl 1-(((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)cyclopropanecarboxylate](/img/structure/B1509800.png)
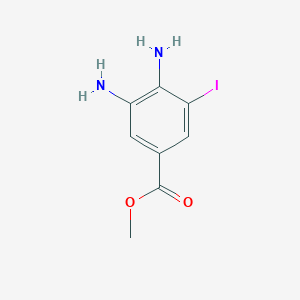
![Ethyl 3-(4-amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanecarboxylate](/img/structure/B1509811.png)
